molecular formula C12H26N2O6 B8104021 m-PEG5-Hydrazide

m-PEG5-Hydrazide

Cat. No.: B8104021
M. Wt: 294.34 g/mol
InChI Key: HLJLUGJWPIZOAX-UHFFFAOYSA-N
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Description

m-PEG5-Hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its hydrazide functional group, which allows it to form stable hydrazone bonds with aldehydes and ketones. The PEG component enhances the solubility and biocompatibility of the compound, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG5-Hydrazide typically involves the reaction of a PEG derivative with hydrazine or a hydrazide derivativeThis activated PEG is then reacted with hydrazine or a hydrazide derivative under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and purification systems helps in achieving high yields and purity levels .

Chemical Reactions Analysis

Types of Reactions

m-PEG5-Hydrazide primarily undergoes condensation reactions with aldehydes and ketones to form hydrazones. These reactions are typically carried out under mild acidic conditions (pH 5-7) to facilitate the formation of stable hydrazone bonds .

Common Reagents and Conditions

    Reagents: Aldehydes, ketones, carboxylic acids

    Conditions: Mild acidic conditions (pH 5-7), room temperature

Major Products

The major products formed from the reactions of this compound are hydrazones and hydrazides, depending on the nature of the reacting partner .

Mechanism of Action

m-PEG5-Hydrazide functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The hydrazide group forms a stable bond with the target protein, while the PEG chain enhances solubility and biocompatibility. This dual functionality allows for efficient and selective protein degradation .

Comparison with Similar Compounds

Similar Compounds

  • m-PEG4-Hydrazide
  • m-PEG12-Hydrazide
  • m-PEG24-Hydrazide

Uniqueness

m-PEG5-Hydrazide is unique due to its optimal chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and efficient protein degradation .

Properties

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O6/c1-16-4-5-18-8-9-20-11-10-19-7-6-17-3-2-12(15)14-13/h2-11,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJLUGJWPIZOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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